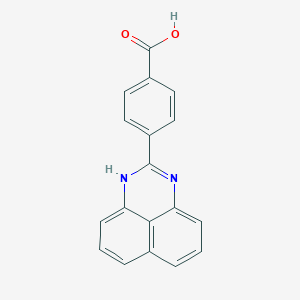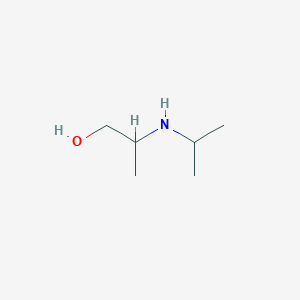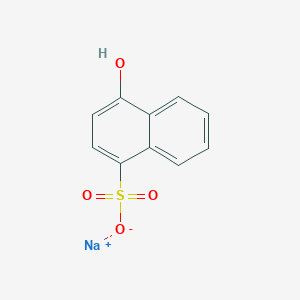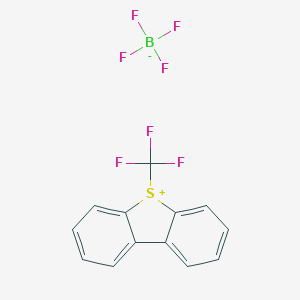
5-(Trifluorometil)dibenzotiofeno tetrafluoroborato
Descripción general
Descripción
S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is a powerful electrophilic trifluoromethylating agent that has been developed to improve upon the drawbacks of previous reagents in this category. It is part of a class of compounds known as Umemoto's reagents, which have been refined to enhance their synthesis, properties, reactivity, and applications. These improvements have made the reagents more practical for use in both academic and industrial settings for the production of trifluoromethyl-containing compounds .
Synthesis Analysis
The synthesis of S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate involves the intramolecular cyclization of sulfoxide with fuming sulfuric acid, followed by a counteranion replacement reaction with sodium tetrafluoroborate. This method has been optimized to produce the reagent in a more straightforward manner, reducing the number of steps and the amount of waste generated in the process. The development of these methods has made the preparation of these salts more efficient and environmentally friendly .
Molecular Structure Analysis
The molecular structure of S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate is characterized by the presence of a dibenzothiophenium core with a trifluoromethyl group attached to the sulfur atom. The introduction of fluorine atoms at specific positions on the dibenzothiophenium rings has been shown to significantly enhance the reactivity and thermal stability of these compounds. Theoretical calculations have been used to evaluate the conformational consequences of these structural modifications, particularly in the context of drug-like structures .
Chemical Reactions Analysis
The reactivity of S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate has been extensively studied, with kinetic parameters determined for C-trifluoromethylation reactions. These studies have shown that the heterocyclic structure of the reagent contributes to its high reactivity, which is further enhanced by the presence of electron-withdrawing groups such as nitro groups. The reaction mechanism has been explored, with evidence suggesting that a side-on attack to the CF3-S bond may be applicable, rather than the conventional SN2 attack mechanism .
Physical and Chemical Properties Analysis
S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate exhibits high thermal stability and reactivity, making it suitable for a wide range of applications. The reagent has been shown to be effective in trifluoromethylating various nucleophilic substrates, including carbanions, (hetero)aromatics, alkenes, alkynes, thiols, sulfinates, and phosphines. Its physical and chemical properties have been tailored to decrease the chemical and environmental costs associated with its use, which is a significant advancement over previous trifluoromethylating agents .
Aplicaciones Científicas De Investigación
Trifluorometilación catalizada por Pd (II)
Este compuesto se utiliza en la trifluorometilación catalizada por Pd (II) . Este proceso implica la adición de un grupo trifluorometil a una molécula, lo que puede alterar significativamente las propiedades de la molécula, como su reactividad, estabilidad y polaridad.
Trifluorometilación catalizada por cobre
También se utiliza en la trifluorometilación catalizada por cobre de ácidos arílicos bórico . En esta reacción, se agrega un grupo trifluorometil a un ácido arílico bórico en presencia de un catalizador de cobre.
Trifluorometilación electrofílica orto catalizada por Pd de arenos
Otra aplicación de este compuesto es en la trifluorometilación electrofílica orto catalizada por Pd de arenos . Esta reacción implica la adición de un grupo trifluorometil a un areno en la posición orto, lo que puede alterar significativamente las propiedades del areno.
Preparación estereoselectiva de alquenos sustituidos con trifluorometil
Este compuesto se utiliza en la preparación estereoselectiva de alquenos sustituidos con trifluorometil . Este proceso implica la adición de un grupo trifluorometil a un alqueno de una manera que controla la estereoquímica del producto resultante.
Centros de carbono cuaternario con trifluorometil
También se utiliza en la creación de centros de carbono cuaternario con trifluorometil mediante la alquilación intramolecular descarboxilativa catalizada por Pd de ésteres β-ceto α-trifluorometil . Esta reacción implica la formación de un centro de carbono cuaternario que lleva un grupo trifluorometil.
Reactivo para la trifluorometilación de compuestos orgánicos nucleófilos
Este compuesto es un reactivo para la trifluorometilación de compuestos orgánicos nucleófilos <svg class="icon" height="16" p-id="1735" t="1709264788
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate are aryl, heteroaryl, and vinyl boronic acids . These compounds are often used in organic synthesis due to their ability to form carbon-carbon bonds .
Mode of Action
5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate interacts with its targets through a copper-catalyzed process for trifluoromethylation . This reaction is conducted under mild conditions and shows tolerance to moisture and a variety of functional groups .
Biochemical Pathways
The compound is used in the stereoselective preparation of trifluoromethyl-substituted alkenes via copper-catalyzed trifluoromethylation of terminal alkenes . This process leads to the formation of trifluoromethyl-bearing quaternary carbon centers by Pd-catalyzed intramolecular decarboxylative allylation of α-trifluoromethyl β-keto esters .
Pharmacokinetics
The compound’s molecular weight of 34007 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the compound’s action is the formation of trifluoromethyl-substituted alkenes . These compounds have a wide range of applications in pharmaceuticals and agrochemicals due to the unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity.
Action Environment
The action of 5-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate is influenced by environmental factors such as temperature and moisture. The compound is stable under normal storage conditions . The reaction it catalyzes is sensitive to moisture , suggesting that it should be handled under dry conditions to maintain its efficacy.
Análisis Bioquímico
Biochemical Properties
It is known that this compound plays a role in the trifluoromethylation of aryl boronic acids . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
It is known to be involved in the trifluoromethylation of aryl boronic acids . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound is used in the trifluoromethylation of aryl boronic acids , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that this compound is used in the trifluoromethylation of aryl boronic acids , suggesting that it may interact with enzymes or cofactors involved in these pathways.
Propiedades
IUPAC Name |
5-(trifluoromethyl)dibenzothiophen-5-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3S.BF4/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)5/h1-8H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVISWLINKWMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BF7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380541 | |
| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131880-16-5 | |
| Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(TRIFLUOROMETHYL)-5H-DIBENZO[B,D]THIOPHEN-5-IUM TETRAFLUOROBORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate a valuable reagent in organic synthesis?
A1: S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate serves as a powerful electrophilic trifluoromethylating agent. [] This means it can introduce a trifluoromethyl (CF3) group to electron-rich molecules. The CF3 group is highly desirable in pharmaceuticals and agrochemicals due to its unique properties, including enhanced metabolic stability and lipophilicity.
Q2: Can you provide specific examples of reactions where S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate has proven effective?
A2: Certainly! One notable example is its use in the enantioselective electrophilic trifluoromethylation of β-keto esters. [] This reaction, facilitated by chiral nonracemic guanidines, offers a pathway to synthesize chiral molecules containing the trifluoromethyl group, which are highly valuable building blocks for various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




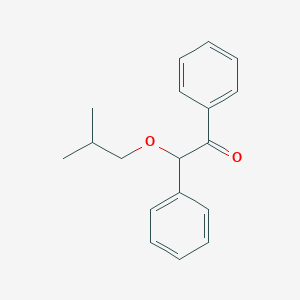


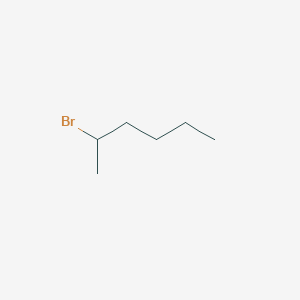



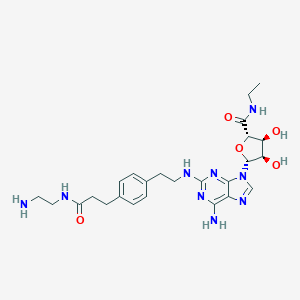

![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
